Cas no 1388715-25-0 (3-fluoro-N-methylpropan-1-amine)

3-fluoro-N-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-fluoro-N-methylpropan-1-amine
- 3-fluoro-N-methylpropan-1-amine HCl
- 1-Propanamine, 3-fluoro-N-methyl-
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- インチ: 1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3
- InChIKey: OMMBEQZVNCHVOJ-UHFFFAOYSA-N
- SMILES: C(NC)CCF
3-fluoro-N-methylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-383801-1.0g |
(3-fluoropropyl)(methyl)amine |
1388715-25-0 | 95% | 1g |
$1086.0 | 2023-06-03 | |
1PlusChem | 1P01BITB-1g |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 1g |
$1242.00 | 2025-03-19 | |
1PlusChem | 1P01BITB-5g |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 5g |
$6067.00 | 2024-06-21 | |
A2B Chem LLC | AW16415-5g |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 5g |
$3348.00 | 2024-04-20 | |
A2B Chem LLC | AW16415-10g |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 10g |
$4948.00 | 2024-04-20 | |
Aaron | AR01BJ1N-1g |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 1g |
$1367.00 | 2025-02-09 | |
1PlusChem | 1P01BITB-500mg |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 500mg |
$977.00 | 2025-03-19 | |
Aaron | AR01BJ1N-500mg |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 500mg |
$1072.00 | 2025-02-09 | |
Aaron | AR01BJ1N-250mg |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 250mg |
$690.00 | 2025-02-09 | |
A2B Chem LLC | AW16415-50mg |
3-fluoro-N-methylpropan-1-amine |
1388715-25-0 | 95% | 50mg |
$301.00 | 2024-04-20 |
3-fluoro-N-methylpropan-1-amine 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
3-fluoro-N-methylpropan-1-amineに関する追加情報
Comprehensive Guide to 3-fluoro-N-methylpropan-1-amine (CAS No. 1388715-25-0): Properties, Applications, and Industry Insights
3-fluoro-N-methylpropan-1-amine (CAS No. 1388715-25-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique fluorinated structure. This fluoroamine derivative features a methyl group attached to the nitrogen atom and a fluorine substituent on the third carbon of the propane chain, offering distinct reactivity patterns. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.
The growing interest in fluorinated compounds like 3-fluoro-N-methylpropan-1-amine stems from their enhanced metabolic stability and membrane permeability—key properties addressing current challenges in medicinal chemistry. With the pharmaceutical industry's focus on CNS-targeting drugs and precision agrochemicals, this compound's structural features align with modern molecular design strategies. Its CAS registry number (1388715-25-0) serves as a crucial identifier for researchers sourcing high-purity materials for structure-activity relationship studies.
Recent advancements in fluorination techniques have made compounds like 3-fluoro-N-methylpropan-1-amine more accessible to synthetic chemists. The fluorine atom's strong electronegativity influences the molecule's electronic distribution, creating opportunities for hydrogen bonding interactions in biological systems. This characteristic has sparked interest in its application for developing PET radiotracers and enzyme inhibitors, particularly in neuroscience research where fluorinated analogs show improved blood-brain barrier penetration.
Quality control of 3-fluoro-N-methylpropan-1-amine (CAS 1388715-25-0) requires specialized analytical methods. Modern laboratories employ HPLC-MS and 19F NMR spectroscopy to verify purity and structural integrity, especially when used in high-throughput screening platforms. The compound's stability under various pH conditions makes it suitable for combinatorial chemistry applications, where researchers systematically modify its core structure to optimize pharmacokinetic properties.
Environmental considerations for fluorinated amines like 3-fluoro-N-methylpropan-1-amine follow evolving green chemistry principles. Manufacturers are developing atom-efficient synthesis routes to minimize waste generation, responding to the pharmaceutical industry's demand for sustainable intermediates. These advancements address common search queries about "eco-friendly fluorination methods" and "green synthesis of amine derivatives"—topics gaining traction in academic and industrial circles.
The commercial availability of 3-fluoro-N-methylpropan-1-amine (CAS 1388715-25-0) through specialized chemical suppliers has expanded its use in fragment-based drug discovery. Its moderate molecular weight and balanced lipophilicity profile make it valuable for constructing focused libraries in hit-to-lead optimization. Researchers frequently search for "fluorinated amine applications" and "small molecule modulators," reflecting the compound's relevance in contemporary drug development pipelines.
Safety handling of 3-fluoro-N-methylpropan-1-amine requires standard organic laboratory precautions. While not classified as hazardous under most regulatory frameworks, proper ventilation controls and personal protective equipment are recommended during manipulation. These protocols align with industry best practices for handling specialty amines and address common workplace safety concerns in research facilities.
Future research directions for 3-fluoro-N-methylpropan-1-amine (CAS 1388715-25-0) may explore its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). The compound's structural features could facilitate development of targeted protein degraders—a hot topic in therapeutic innovation. Such applications respond to frequent searches about "next-generation drug modalities" and "fluorine in medicinal chemistry," demonstrating the compound's alignment with cutting-edge pharmaceutical trends.
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